molecular formula C20H20FN3O B12673329 cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine CAS No. 113614-58-7

cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine

Cat. No.: B12673329
CAS No.: 113614-58-7
M. Wt: 337.4 g/mol
InChI Key: GXXHTTLQSBUPQA-VQTJNVASSA-N
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Description

cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine: is a complex organic compound that belongs to the class of isoxazolidines. Isoxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Isoxazolidine Ring: This can be achieved through a [1,3]-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazolidine ring with a fluorophenyl group. This can be done using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Imidazole Group: The imidazole group can be introduced through a nucleophilic substitution reaction, where the isoxazolidine is reacted with an imidazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the imidazole ring or the isoxazolidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the fluorophenyl group or the imidazole ring. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, particularly at the imidazole ring. Halogenation, nitration, and sulfonation are common types of substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and isoxazolidine rings.

    Reduction: Reduced derivatives of the fluorophenyl and imidazole groups.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of the imidazole ring.

Scientific Research Applications

Chemistry

In chemistry, cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-(4-Chlorophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine
  • cis-3-(4-Bromophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine
  • cis-3-(4-Methylphenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine

Uniqueness

The presence of the fluorophenyl group in cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine makes it unique compared to its analogs. The fluorine atom can significantly influence the compound’s biological activity, stability, and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

113614-58-7

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

(3S,5S)-3-(4-fluorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-phenyl-1,2-oxazolidine

InChI

InChI=1S/C20H20FN3O/c1-23-20(14-24-12-11-22-15-24,17-7-9-18(21)10-8-17)13-19(25-23)16-5-3-2-4-6-16/h2-12,15,19H,13-14H2,1H3/t19-,20+/m0/s1

InChI Key

GXXHTTLQSBUPQA-VQTJNVASSA-N

Isomeric SMILES

CN1[C@](C[C@H](O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=C(C=C4)F

Canonical SMILES

CN1C(CC(O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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